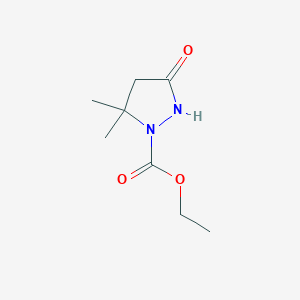
Piperidin-4-yl-pyridin-4-yl-amin Dihydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"Piperidin-4-yl-pyridin-4-yl-amine dihydrochloride" is a chemical compound of interest in the field of organic chemistry and pharmaceutical research. Its relevance spans across the synthesis of key intermediates for various therapeutic agents and the exploration of its unique chemical and physical properties.
Synthesis Analysis
The synthesis of similar piperidine and pyridine derivatives involves multi-step chemical processes that can include nucleophilic aromatic substitution, hydrogenation, iodination, and reductive amination techniques. For example, Fussell et al. (2012) reported a three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate for Crizotinib, highlighting the importance of optimizing each step for successful scale-up (Fussell et al., 2012). Zhang et al. (2009) described a practical synthesis approach for a related compound, demonstrating the economical synthesis of key intermediates for potent kinase inhibitors (Zhang et al., 2009).
Molecular Structure Analysis
The molecular structure of piperidine and pyridine derivatives, including "Piperidin-4-yl-pyridin-4-yl-amine dihydrochloride," can exhibit interesting coordination chemistry with metals, as demonstrated by Purkait et al. (2017). They synthesized a series of metal complexes with a tridentate ligand based on piperazine and pyridine, revealing diverse structural outcomes depending on the metal ion involved (Purkait et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving piperidine and pyridine derivatives can lead to the formation of complex structures with significant biological activity. Wei et al. (2023) explored the gold-catalyzed amine cascade addition to diynes, demonstrating a novel synthesis of 1,2-dihydropyridines, highlighting the potential for innovative bond-forming strategies (Wei et al., 2023).
Wissenschaftliche Forschungsanwendungen
Methoden der Molekülsimulation
Piperidin-4-yl-pyridin-4-yl-amin und seine Derivate wurden in Methoden der Molekülsimulation zur Beschreibung der Anordnung von interkalierten Molekülen innerhalb einer geschichteten Struktur von Zirkonium-4-sulfophenylphosphonat verwendet . Die Berechnungsergebnisse zeigten ein dichtes Netz von Wasserstoffbrückenbindungen, die Wassermoleküle und die Gastmoleküle im Zwischenraum sowie die Sulfogruppen der Wirtschichten miteinander verbinden .
Nichtlineare Optik
Diese Verbindungen haben ein mögliches Einsatzgebiet in der nichtlinearen Optik. Die Dipolmomente der Gastmoleküle in den endgültigen Modellen wurden berechnet, um dieses Potenzial zu veranschaulichen .
Arzneimittelentwicklung
Piperidine gehören zu den wichtigsten synthetischen Fragmenten für die Entwicklung von Medikamenten und spielen eine bedeutende Rolle in der pharmazeutischen Industrie . Ihre Derivate sind in mehr als zwanzig Klassen von Arzneimitteln sowie in Alkaloiden vorhanden .
Synthese von Piperidinderivaten
Piperidin-4-yl-pyridin-4-yl-amin wird zur Synthese verschiedener Piperidinderivate verwendet: substituierte Piperidine, Spiropiperidine, kondensierte Piperidine und Piperidinone .
Biologische Bewertung von potenziellen Medikamenten
Die biologische Bewertung von potenziellen Medikamenten, die den Piperidin-Rest enthalten, ist eine weitere Anwendung von Piperidin-4-yl-pyridin-4-yl-amin .
Antituberkulose-Aktivität
Piperidin-4-yl-pyridin-4-yl-amin-Derivate wurden auf ihre Antituberkulose-Aktivität gegen Mycobacterium tuberculosis H37Ra untersucht .
Wirkmechanismus
Target of Action
The primary target of Piperidin-4-yl-pyridin-4-yl-amine dihydrochloride is Protein Kinase B (PKB or Akt) . PKB is a key component of intracellular signaling pathways that regulate growth and survival . It is frequently deregulated in cancer, making inhibitors of PKB potential antitumor agents .
Mode of Action
Piperidin-4-yl-pyridin-4-yl-amine dihydrochloride interacts with its target, PKB, in an ATP-competitive manner . The compound provides nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA . This interaction leads to changes in the activity of PKB, affecting its role in growth and survival signaling pathways .
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway, of which PKB is a key downstream component . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . This binding promotes activation of PKB, which signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7h-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of pkb .
Result of Action
The result of the action of Piperidin-4-yl-pyridin-4-yl-amine dihydrochloride is the inhibition of PKB activity, which modulates biomarkers of signaling through PKB in vivo and strongly inhibits the growth of human tumor xenografts in nude mice at well-tolerated doses .
Eigenschaften
IUPAC Name |
N-piperidin-4-ylpyridin-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.2ClH/c1-5-11-6-2-9(1)13-10-3-7-12-8-4-10;;/h1-2,5-6,10,12H,3-4,7-8H2,(H,11,13);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UROYAQPYINPYTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=CC=NC=C2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60590472 |
Source


|
| Record name | N-(Piperidin-4-yl)pyridin-4-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
181258-50-4 |
Source


|
| Record name | N-(Piperidin-4-yl)pyridin-4-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate](/img/structure/B64455.png)








![2-Bromo-6-methoxybenzo[b]thiophene](/img/structure/B64479.png)


